molecular formula C17H12N6O2 B5907289 N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Cat. No.: B5907289
M. Wt: 332.32 g/mol
InChI Key: HQXBCZCINARAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a heterocyclic compound featuring a benzamide core substituted with a pyridin-3-yl group at the N-position and a [1,2,4]triazolo[4,3-b]pyridazine moiety linked via an ether bond at the para position. This structure combines aromatic and fused bicyclic systems, which are frequently associated with biological activity, particularly in antimicrobial and anticancer contexts . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a pharmacophore known for its ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking, making it a key focus in medicinal chemistry .

Properties

IUPAC Name

N-pyridin-3-yl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2/c24-17(20-13-2-1-9-18-10-13)12-3-5-14(6-4-12)25-16-8-7-15-21-19-11-23(15)22-16/h1-11H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXBCZCINARAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves multiple steps, including the formation of the triazolopyridazine core, the attachment of the pyridine ring, and the final coupling with the benzamide group. Common reagents and conditions used in these reactions may include:

    Formation of Triazolopyridazine Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Pyridine Ring: This could be achieved through nucleophilic substitution or palladium-catalyzed coupling reactions.

    Coupling with Benzamide Group: This step may involve amide bond formation using reagents like carbodiimides or coupling agents such as EDCI or HATU.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can undergo various chemical reactions, including:

    Reduction: This could involve the addition of hydrogen atoms, potentially reducing double bonds or other functional groups.

    Substitution: This might involve the replacement of one functional group with another, potentially altering the compound’s reactivity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the synthesis of agrochemicals, dyes, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide would depend on its specific biological target. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity to produce a physiological response.

    Affecting Cellular Pathways: Altering signaling pathways within cells to produce a therapeutic effect.

Comparison with Similar Compounds

Key Structural Variations

The compound’s closest analogues include derivatives where substituents on the triazolo-pyridazine ring, benzamide core, or aryl groups are modified. These variations significantly influence bioactivity and pharmacokinetics. Below is a comparative analysis based on available evidence:

Substituent Effects on Pharmacokinetics

  • Pyridin-3-yl vs. Phenyl Groups :
    Replacing the phenyl group (as in ) with pyridin-3-yl introduces a basic nitrogen, which may increase water solubility and oral absorption. However, this could also alter metabolic stability due to cytochrome P450 interactions.
  • Ether vs. Direct Linkage : The ether bond in the target compound (vs. direct C–N bonds in ) may reduce metabolic degradation, as ethers are generally more stable than amines under physiological conditions.

Biological Activity

N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure incorporates multiple heterocycles, which are often associated with diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting relevant research findings and potential applications.

Structural Features

The molecular formula of this compound is C17H12N6O2, with a molecular weight of 332.32 g/mol. The compound features:

  • A pyridine ring ,
  • A triazolo-pyridazine moiety ,
  • A benzamide functional group .

These structural components contribute to its potential interactions with biological targets, particularly in relation to anti-tubercular activity and possible anti-cancer effects.

Anti-Tubercular Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis. Specifically:

  • Compounds derived from similar scaffolds have shown low micromolar IC50 values against M. tuberculosis, suggesting strong anti-tubercular properties .
  • The presence of the triazolo and pyridazine rings is believed to enhance this activity by facilitating interactions with specific biological targets involved in the pathogenicity of tuberculosis .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. In studies evaluating its biological activity:

  • In vitro testing has been conducted to assess the compound's efficacy against M. tuberculosis and various cancer cell lines.
  • Cytotoxicity assessments on human embryonic kidney cells (HEK-293) indicate that certain derivatives are nontoxic at effective concentrations .

Summary of Key Findings

Activity Target IC50 Values Notes
Anti-Tubercular ActivityMycobacterium tuberculosisLow micromolarSignificant inhibitory effects observed .
Anti-Cancer ActivityA549 (lung), MCF-7 (breast), HeLa (cervical)0.15 - 2.85 μMPromising results for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.